1-Acenaphthenol

Übersicht

Beschreibung

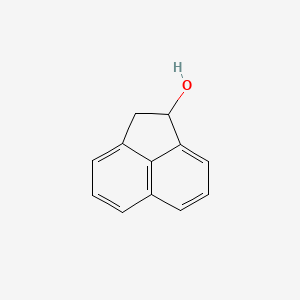

1-Acenaphthenol: is an organic compound with the molecular formula C₁₂H₁₀O and a molecular weight of 170.2072 g/mol . It is a derivative of acenaphthene, a polycyclic aromatic hydrocarbon. The structure of this compound consists of a naphthalene ring system fused with a cyclopentane ring, and a hydroxyl group attached to the first carbon of the cyclopentane ring .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Acenaphthenol can be synthesized through the oxidation of acenaphthene. One common method involves the use of red lead (Pb₃O₄) in glacial acetic acid at a temperature of 60-70°C . The reaction mixture is then poured into water and extracted with ether. The resulting acenaphthenol acetate is hydrolyzed using sodium hydroxide in methanol to yield this compound .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process involves careful control of temperature, reaction time, and purification steps to ensure high-quality product .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Acenaphthenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 1-acenaphthenone and other oxygenated derivatives.

Reduction: Reduction of this compound can yield acenaphthene.

Substitution: It acts as a nucleophile in substitution reactions, displacing halide components in alkyl halides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Alkyl halides and strong bases like sodium hydride are typically used.

Major Products:

Oxidation: 1-Acenaphthenone, 1,2-acenaphthenediol.

Reduction: Acenaphthene.

Substitution: Alkylated acenaphthenol derivatives.

Wissenschaftliche Forschungsanwendungen

Insecticidal Applications

One of the prominent applications of 1-acenaphthenol is in the development of insecticides . Research has shown that esters of this compound exhibit significant insecticidal properties. For instance, a patent describes the synthesis of cyclopropanecarboxylic acid esters of this compound that demonstrate effective pest control mechanisms against various insect species .

Case Study: Insecticidal Efficacy

- Compound : this compound chrysanthemate

- Target Pests : Various agricultural pests

- Findings : Demonstrated high efficacy with low toxicity to non-target organisms, making it a viable candidate for integrated pest management strategies.

Biochemical Research

In biochemical applications, this compound serves as a substrate for various enzyme-catalyzed reactions. It has been utilized in studies investigating the metabolic pathways of polycyclic aromatic hydrocarbons (PAHs). For example, bacterial oxidation studies have shown that this compound can be oxidized by specific bacterial strains, leading to the formation of other metabolic products .

Table: Enzyme Activity with this compound

| Enzyme Type | Organism | Reaction Type | Product Formed |

|---|---|---|---|

| P450 Enzymes | Human Liver Microsomes | Oxidation | 1-Acenaphthenone |

| Dehydrogenases | Beijerinckia sp. | Reduction | cis-1,2-Acenaphthenediol |

Toxicological Studies

The compound has also been studied for its toxicological effects. Research indicates that derivatives of acenaphthenol can induce differentiation in specific cell lines, which may have implications for cancer research and understanding cellular responses to xenobiotics .

Case Study: Toxicity Assessment

- Cell Lines Used : LS-174 and Caco-2

- Observations : Treatment with this compound resulted in increased expression of detoxifying enzymes such as AKR1C and NQO1, indicating a potential role in mitigating oxidative stress .

Industrial Applications

Beyond research, this compound finds applications in the synthesis of various chemical intermediates used in the production of dyes, pharmaceuticals, and agrochemicals. Its ability to undergo further chemical modifications makes it a valuable building block in organic synthesis.

Wirkmechanismus

The mechanism of action of 1-Acenaphthenol involves its interaction with various enzymes and molecular targets. For example, it is oxidized by cytochrome P450 enzymes to form mono- and dioxygenated products . These interactions can lead to the formation of reactive intermediates that participate in further biochemical reactions. The compound’s hydroxyl group allows it to act as a nucleophile in substitution reactions, forming stable products with other molecules .

Vergleich Mit ähnlichen Verbindungen

Acenaphthene: A precursor to 1-Acenaphthenol, it lacks the hydroxyl group and has different reactivity.

1-Acenaphthenone: An oxidized form of this compound, it has a carbonyl group instead of a hydroxyl group.

1,2-Acenaphthenediol: A dihydroxylated derivative of acenaphthene.

Uniqueness: this compound is unique due to its hydroxyl group, which imparts distinct chemical reactivity and allows it to participate in a variety of chemical reactions. Its ability to act as both a nucleophile and an electrophile makes it a versatile compound in synthetic chemistry .

Biologische Aktivität

1-Acenaphthenol is a polycyclic aromatic hydrocarbon (PAH) derivative that has garnered attention due to its biological activity, particularly in the context of environmental toxicity and bioremediation. This article reviews the biological activity of this compound, focusing on its metabolic pathways, genotoxicity, and potential applications in bioremediation.

Chemical Structure and Properties

This compound (CHO) is an aromatic compound characterized by a fused ring structure. It is a product of the oxidation of acenaphthene, a PAH commonly found in fossil fuels and as a byproduct of combustion processes. Its structure allows it to participate in various biochemical reactions, making it an important compound for study in toxicology and environmental science.

Metabolism and Biotransformation

The metabolism of this compound primarily occurs through cytochrome P450 enzymes. A study identified it as a significant oxidation product when acenaphthene was incubated with human P450 enzymes (2A6, 2A13, and 1B1) . The turnover rates for the formation of this compound were notable, with P450 2A6 showing a rate of 6.7 nmol product formed/min/nmol P450.

Table 1: Oxidation Products from Acenaphthene

| Enzyme | Product | Turnover Rate (nmol/min/nmol P450) |

|---|---|---|

| P450 2A6 | This compound | 6.7 |

| P450 2A13 | This compound | 4.5 |

| P450 1B1 | This compound | 3.6 |

Genotoxicity Studies

Genotoxicity assays have been conducted to assess the potential harmful effects of this compound. In one study, the induction of the umu gene expression in Salmonella typhimurium NM2009 was measured to evaluate genotoxic activity. Results indicated that this compound exhibited significant genotoxic effects at various concentrations .

Table 2: Genotoxicity Results for this compound

| Concentration (µM) | β-Galactosidase Activity (units/mL) |

|---|---|

| 0 | Baseline |

| 2.5 | Low |

| 5 | Moderate |

| 10 | High |

| 20 | Very High |

Bioremediation Potential

The bioremediation potential of this compound has been explored due to its ability to be metabolized by various microorganisms. For instance, studies have shown that strains like Beijerinckia sp. can oxidize acenaphthene and its derivatives effectively . This capability is crucial for developing bioremediation strategies aimed at cleaning contaminated environments.

Case Study: Bioremediation Using Microbial Strains

In a practical application, a bioremediation study demonstrated the use of microbial strains capable of degrading PAHs, including acenaphthene and its metabolites. The research highlighted how these microorganisms could be utilized in situ to remediate contaminated soils and waters .

Eigenschaften

IUPAC Name |

1,2-dihydroacenaphthylen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O/c13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-6,11,13H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXUCIEHYJYRTLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC3=C2C1=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20951449 | |

| Record name | 1,2-Dihydroacenaphthylen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20951449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6306-07-6, 28807-94-5 | |

| Record name | (±)-Acenaphthenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6306-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acenaphthene-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006306076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acenaphthylenol, 1,2-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028807945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-ACENAPHTHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22834 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dihydroacenaphthylen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20951449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acenaphthen-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.017 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.